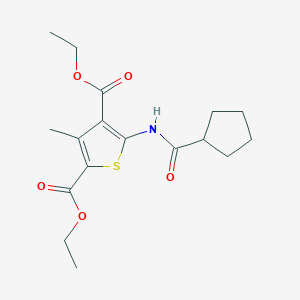![molecular formula C13H18N2O3S B335320 methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate](/img/structure/B335320.png)
methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate is a complex organic compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36 g/mol This compound is characterized by its unique structure, which includes a hexahydrocycloocta[b]thiophene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of a suitable thiophene derivative with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the thiophene derivative being dissolved in an organic solvent such as dichloromethane or toluene. The base, often triethylamine, is added to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts, such as palladium or other transition metals, can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace a functional group on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals
Mecanismo De Acción
The exact mechanism of action of methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Further research is needed to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
- Ethyl (2,6-difluorobenzyl)(4-((dimethylamino)methyl)-3-((6-methoxypyridazin-3-yl)carbamoyl)-5-(4-nitrophenyl)thiophen-2-yl)carbamate
Uniqueness
Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate is unique due to its hexahydrocycloocta[b]thiophene ring system, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H18N2O3S |
|---|---|
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H18N2O3S/c1-18-13(17)15-12-10(11(14)16)8-6-4-2-3-5-7-9(8)19-12/h2-7H2,1H3,(H2,14,16)(H,15,17) |
Clave InChI |
YQSPUFXMVDAIMM-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=C(C2=C(S1)CCCCCC2)C(=O)N |
SMILES canónico |
COC(=O)NC1=C(C2=C(S1)CCCCCC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B335243.png)
![Methyl 2-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B335248.png)


![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B335251.png)
![2-[(3-methoxypropylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B335253.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B335254.png)
![2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-methyl-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B335255.png)
![Methyl 3-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B335257.png)



